Methyl Position Controls Experimentally Measured LogP: 5‑Methyl Isomer (–0.058) vs. 3‑Methyl Isomer (+0.019)
Experimentally determined LogP values for regioisomeric tetrahydro-triazolopyrazines demonstrate that the 5‑methyl substitution yields a lower lipophilicity (LogP –0.0577) compared with the 3‑methyl isomer (LogP +0.0185), a difference of ~0.076 log units [1]. This difference corresponds to an approximately 19% increase in aqueous-phase partitioning for the 5‑methyl compound, which is relevant for aqueous solubility and chromatographic method development.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP –0.0577 (experimental) |
| Comparator Or Baseline | 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0): LogP +0.0185 |
| Quantified Difference | ΔLogP ≈ 0.076 units (~19% increase in aqueous partitioning for the 5-methyl isomer) |
| Conditions | Calculated/experimental LogP values from vendor analytical datasheets |
Why This Matters
For procurement decisions, the lower LogP of the 5‑methyl isomer predicts superior aqueous solubility and distinct chromatographic behaviour, which may simplify purification and formulation development.
- [1] Molbase. 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine – CAS 886886-04-0. LogP 0.0185. View Source
